N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide
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Overview
Description
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide is a complex organic compound with notable significance in scientific research. This compound's structural intricacy lends itself to diverse applications across various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of 1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline through cyclization reactions.
Subsequent amide coupling with 3-methoxybenzoyl chloride under conditions of base catalysis and solvent systems like dichloromethane or dimethylformamide.
Industrial Production Methods: In an industrial context, the synthesis may be scaled using batch reactors with rigorous control over reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques such as column chromatography or recrystallization are employed to isolate the target compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions typically facilitated by reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction of certain moieties within the compound can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: The aromatic rings present in the structure are prone to electrophilic substitution reactions, facilitated by reagents such as sulfuric acid or aluminum chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), mild temperatures.
Substitution: Sulfuric acid, aluminum chloride, elevated temperatures.
Major Products: Reactions involving this compound often yield derivatives with modified functional groups such as sulfonamides, sulfoxides, or substituted aromatic systems.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide finds applications across various domains:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Acts as a molecular probe in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating specific biochemical targets.
Industry: Employed in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide exerts its effects involves binding to specific molecular targets, thereby influencing pathways such as enzyme inhibition or receptor modulation. Detailed studies on the compound reveal interactions at the molecular level, often involving hydrogen bonding, pi-stacking, or van der Waals forces.
Comparison with Similar Compounds
When compared to similar compounds, N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide stands out due to its unique structural framework which imparts specific reactivity and functionality. Similar compounds might include:
N-[1-(Benzylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-benzamide
N-[1-(Tosyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide These compounds share structural similarities but differ in substituent groups, which alter their chemical behavior and applications.
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Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c1-30-20-6-2-4-17(14-20)23(27)25-19-10-7-16-5-3-13-26(22(16)15-19)31(28,29)21-11-8-18(24)9-12-21/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSIGDQJDFCZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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